molecular formula C16H21N5OS2 B2851222 2-(1H-1,3-benzodiazol-2-ylsulfanyl)-N-[(cyclohexylcarbamothioyl)amino]acetamide CAS No. 473422-23-0

2-(1H-1,3-benzodiazol-2-ylsulfanyl)-N-[(cyclohexylcarbamothioyl)amino]acetamide

Cat. No.: B2851222
CAS No.: 473422-23-0
M. Wt: 363.5
InChI Key: HFAORKGZTGMDLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1H-1,3-benzodiazol-2-ylsulfanyl)-N-[(cyclohexylcarbamothioyl)amino]acetamide is a complex organic compound that features a benzimidazole ring, a thioether linkage, and a hydrazinecarbothioamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-1,3-benzodiazol-2-ylsulfanyl)-N-[(cyclohexylcarbamothioyl)amino]acetamide typically involves a multi-step process. One common method starts with the reaction of 1,3-dihydro-2H-1,3-benzimidazole-2-thione with 4-fluorobenzaldehyde in dimethyl sulfoxide (DMSO) to yield 4-[(1H-benzimidazol-2-yl)sulfanyl]benzaldehyde . This intermediate is then reacted with thiosemicarbazide in ethanol under reflux conditions to produce the final compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(1H-1,3-benzodiazol-2-ylsulfanyl)-N-[(cyclohexylcarbamothioyl)amino]acetamide can undergo several types of chemical reactions, including:

    Oxidation: The thioether linkage can be oxidized to a sulfoxide or sulfone.

    Reduction: The compound can be reduced to modify the benzimidazole ring or the hydrazinecarbothioamide moiety.

    Substitution: Nucleophilic substitution reactions can occur at the benzimidazole ring or the thioether linkage.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thioether linkage can yield sulfoxides or sulfones, while nucleophilic substitution can introduce various functional groups into the benzimidazole ring.

Scientific Research Applications

2-(1H-1,3-benzodiazol-2-ylsulfanyl)-N-[(cyclohexylcarbamothioyl)amino]acetamide has several scientific research applications:

    Medicinal Chemistry:

    Biology: It may be used in studies related to enzyme inhibition or as a probe for biological pathways involving sulfur-containing compounds.

    Materials Science: The compound’s unique structure could be explored for use in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action for 2-(1H-1,3-benzodiazol-2-ylsulfanyl)-N-[(cyclohexylcarbamothioyl)amino]acetamide is not fully understood. it is believed to interact with molecular targets through its benzimidazole ring and thioether linkage. These interactions may involve binding to enzymes or receptors, leading to inhibition or modulation of their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1H-1,3-benzodiazol-2-ylsulfanyl)-N-[(cyclohexylcarbamothioyl)amino]acetamide is unique due to its combination of a benzimidazole ring, a thioether linkage, and a hydrazinecarbothioamide moiety

Properties

IUPAC Name

1-[[2-(1H-benzimidazol-2-ylsulfanyl)acetyl]amino]-3-cyclohexylthiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N5OS2/c22-14(20-21-15(23)17-11-6-2-1-3-7-11)10-24-16-18-12-8-4-5-9-13(12)19-16/h4-5,8-9,11H,1-3,6-7,10H2,(H,18,19)(H,20,22)(H2,17,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFAORKGZTGMDLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=S)NNC(=O)CSC2=NC3=CC=CC=C3N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N5OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.